molecular formula C13H18O3 B262622 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol CAS No. 1020245-62-8

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol

Cat. No.: B262622
CAS No.: 1020245-62-8
M. Wt: 222.28 g/mol
InChI Key: DWVVPNURJVIOQA-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol is an organic compound with the molecular formula C13H18O3 It is characterized by a phenol group attached to a dioxolane ring, which is substituted with four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol typically involves the reaction of a phenol derivative with a dioxolane precursor. One common method is the condensation reaction between 4,4,5,5-tetramethyl-1,3-dioxolane-2-one and a phenol derivative under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, which can modulate the activity of enzymes and receptors. The dioxolane ring provides structural stability and can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline: Similar structure but with an aniline group instead of a phenol group.

    2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a boron atom in the dioxolane ring.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler structure with a boron atom and no phenol group.

Uniqueness

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol is unique due to the presence of both a phenol group and a highly substituted dioxolane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-12(2)13(3,4)16-11(15-12)9-6-5-7-10(14)8-9/h5-8,11,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVVPNURJVIOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(O1)C2=CC(=CC=C2)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol
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3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol
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3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol
Reactant of Route 4
3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol
Reactant of Route 5
3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol
Reactant of Route 6
3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol

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